molecular formula C13H11F2N B1641816 4-Fluoro-N-(3-fluorobenzyl)aniline

4-Fluoro-N-(3-fluorobenzyl)aniline

Cat. No.: B1641816
M. Wt: 219.23 g/mol
InChI Key: UBSHCRLMBHFXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(3-fluorobenzyl)aniline (CAS: 80143-76-6) is a fluorinated aromatic amine characterized by a 4-fluoroaniline backbone substituted with a 3-fluorobenzyl group. This compound is part of a broader class of N-benzylaniline derivatives, which are pivotal intermediates in medicinal chemistry and materials science due to their tunable electronic and steric properties . The presence of fluorine atoms at both the aniline (para) and benzyl (meta) positions enhances its metabolic stability and influences intermolecular interactions, making it valuable in drug discovery and crystallographic studies .

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

4-fluoro-N-[(3-fluorophenyl)methyl]aniline

InChI

InChI=1S/C13H11F2N/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8,16H,9H2

InChI Key

UBSHCRLMBHFXHL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

2.2. Structural and Crystallographic Features

X-ray studies highlight differences in molecular packing and geometry:

Compound Crystal System Space Group Unit Cell Parameters (Å) Reference
4-Fluoro-N-(4-hydroxybenzylidene)aniline Orthorhombic Pca2₁ a=11.015, b=9.860, c=9.548
4-Fluoro-N-(3-fluorobenzyl)aniline Not reported
  • Key Observations: Schiff base derivatives (e.g., 4-hydroxybenzylidene) form orthorhombic systems with hydrogen bonding between hydroxyl and imine groups, absent in the non-Schiff base target compound . Fluorine’s electronegativity influences dipole moments and crystal packing but requires high-resolution data for precise analysis .
2.4. Physicochemical Properties

NMR and mass spectrometry data reveal substituent effects:

Compound ¹H NMR Shifts (δ, ppm) LCMS (m/z) Reference
4-Fluoro-N-(3-fluorobenzyl)aniline 6.43–7.44 (aromatic), 4.46 (CH₂)
TG6–133-1 (benzamide analogue) 7.07–9.50 (aromatic, amide) 313 [M+H]⁺
  • Key Observations :
    • Fluorine atoms deshield adjacent protons, shifting aromatic peaks upfield (e.g., δ 6.43–7.44 vs. δ 7.07–9.50 in benzamides) .
    • Mass spectra confirm molecular integrity, with [M+H]⁺ peaks matching theoretical values .

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